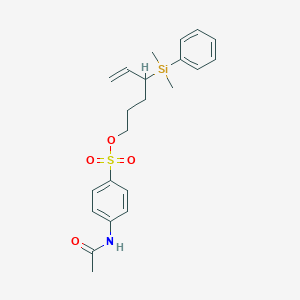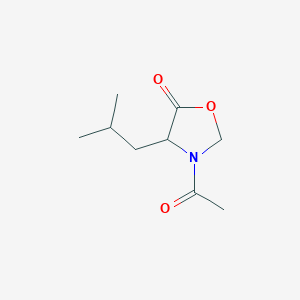
3-Acetyl-4-isobutyloxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-isobutyloxazolidin-5-one, also known as AIBO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. AIBO has a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapeutic agents.
Scientific Research Applications
3-Acetyl-4-isobutyloxazolidin-5-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Mechanism Of Action
The mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one is not fully understood. However, it is believed that 3-Acetyl-4-isobutyloxazolidin-5-one may inhibit the activity of certain enzymes by binding to their active sites. This binding may prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity.
Biochemical And Physiological Effects
3-Acetyl-4-isobutyloxazolidin-5-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to have antitumor properties, making it a potential candidate for the development of new cancer treatments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions that could be explored in the study of 3-Acetyl-4-isobutyloxazolidin-5-one. One area of research could be the development of new drugs and therapeutic agents based on 3-Acetyl-4-isobutyloxazolidin-5-one. Another area of research could be the study of the mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Finally, the study of the biochemical and physiological effects of 3-Acetyl-4-isobutyloxazolidin-5-one could lead to the development of new antibiotics, antifungal agents, and cancer treatments.
Synthesis Methods
The synthesis of 3-Acetyl-4-isobutyloxazolidin-5-one involves a multi-step process that begins with the reaction of isobutyraldehyde with hydroxylamine to form the oxime. This is followed by the reaction of the oxime with acetic anhydride to form the acetylated oxime. The final step involves the cyclization of the acetylated oxime to form 3-Acetyl-4-isobutyloxazolidin-5-one.
properties
CAS RN |
150577-30-3 |
|---|---|
Product Name |
3-Acetyl-4-isobutyloxazolidin-5-one |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |
InChI Key |
OHAMQMBQMVSFLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
Canonical SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
synonyms |
5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



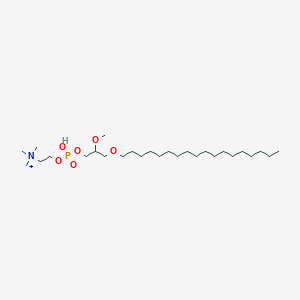
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)


![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
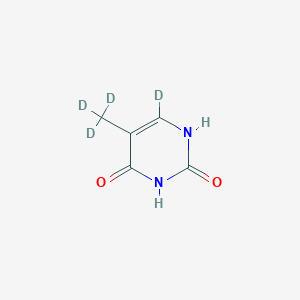
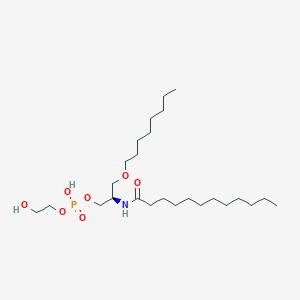
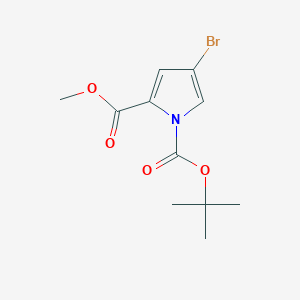
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
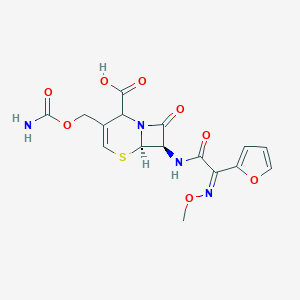
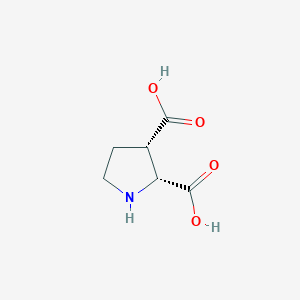
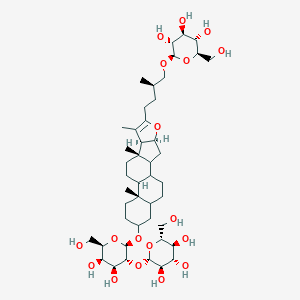
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
